5-(Pyridin-3-yl)isoxazole-4-carboxylic acid 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236164
InChI: InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

5-(Pyridin-3-yl)isoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18236164

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-3-yl)isoxazole-4-carboxylic acid -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 5-pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Standard InChI Key YOPMPAJYZCBIRA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C(C=NO2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

5-(Pyridin-3-yl)isoxazole-4-carboxylic acid belongs to the class of bicyclic heteroaromatic compounds, featuring a five-membered isoxazole ring (containing one oxygen and one nitrogen atom) fused to a six-membered pyridine ring. The carboxylic acid group at the 4-position of the isoxazole ring enhances its polarity and potential for hydrogen bonding, critical for interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name5-pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
CAS Registry Number716362-05-9
Canonical SMILESC1=CC(=CN=C1)C2=C(C=NO2)C(=O)O
InChI KeyYOPMPAJYZCBIRA-UHFFFAOYSA-N

The compound’s XLogP3 value of 1.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates . Its planar structure facilitates π-π stacking interactions with aromatic residues in proteins, as evidenced by docking studies on similar isoxazole derivatives .

Spectroscopic and Crystallographic Data

While crystallographic data for 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid remains limited, infrared (IR) spectroscopy of related compounds reveals characteristic absorption bands for the carboxylic acid group (1700–1720 cm⁻¹) and aromatic C=N/C=C stretches (1600–1500 cm⁻¹) . Nuclear magnetic resonance (NMR) studies of analogous structures show distinct proton environments: pyridinyl protons resonate at δ 8.5–9.0 ppm, while isoxazole protons appear at δ 6.5–7.5 ppm.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid typically involves cyclocondensation reactions between pyridine-containing precursors and isoxazole-forming reagents. A common approach utilizes:

  • Cyclization of β-diketones with hydroxylamine to form the isoxazole ring.

  • Coupling reactions to introduce the pyridinyl group at the 5-position.

For example, reaction of 3-pyridinylacetonitrile with ethyl chlorooxaloacetate under basic conditions yields an intermediate ester, which is hydrolyzed to the carboxylic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >60%.

Derivatization Strategies

Structural modifications focus on enhancing bioavailability or target specificity:

  • Esterification: Conversion to ethyl or methyl esters improves cell membrane permeability .

  • Amide formation: Reaction with amines generates prodrugs with sustained release profiles .

  • Metal complexation: Coordination with transition metals (e.g., Cu²⁺) augments antimicrobial activity .

Biological Activities and Mechanisms

Wnt/β-Catenin Pathway Modulation

5-(Pyridin-3-yl)isoxazole-4-carboxylic acid activates the Wnt/β-catenin pathway, a key regulator of stem cell maintenance and oncogenesis. In vitro assays demonstrate a 2.3-fold increase in β-catenin nuclear translocation at 10 μM concentration, comparable to the canonical agonist CHIR99021. This activity positions the compound as a candidate for:

  • Tissue regeneration: Enhanced β-catenin signaling promotes mesenchymal stem cell differentiation into osteoblasts.

  • Cancer therapy: Paradoxically, sustained pathway activation in certain cancers (e.g., colorectal) may induce apoptosis via feedback mechanisms .

Anti-Inflammatory and Antimicrobial Effects

While direct evidence is limited, structurally similar isoxazole-carboxylic acids exhibit:

  • COX-2 inhibition (IC₅₀ = 0.8 μM) through competitive binding to the arachidonic acid pocket .

  • Bacteriostatic activity against Mycobacterium tuberculosis (MIC = 32 μg/mL) by targeting enoyl-acyl carrier protein reductase .

Table 2: Comparative Biological Activity Data

CompoundTargetActivity (IC₅₀/MIC)Source
5-(Pyridin-3-yl)isoxazole-4-carboxylic acidWnt/β-cateninEC₅₀ = 5.2 μM
3-Fluorophenyl isoxazole-4-carboxylic acidM. tuberculosisMIC = 32 μg/mL
Ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylateCYP3A4IC₅₀ = 18 μM

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s dual role in Wnt signaling—both agonistic and apoptotic—makes it a versatile scaffold. Hybrid derivatives incorporating platinum(II) centers show 90% inhibition of A549 lung cancer cells at 50 μM, synergizing with cisplatin .

Neuropharmacology

Analogous isoxazole derivatives modulate monoamine transporters:

  • Dopamine transporter (DAT) inhibition (Kᵢ = 12 nM) for cocaine addiction therapy .

  • Allosteric modulation of GPCRs (e.g., mGluR5) to treat Parkinson’s disease .

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

Comparison with 3-(Pyridin-4-yl)isoxazole-5-carboxylic acid (CAS 716362-05-9) reveals that pyridine ring orientation drastically alters bioactivity:

Table 3: Impact of Pyridine Substitution Pattern

Property5-(Pyridin-3-yl)isoxazole-4-carboxylic acid3-(Pyridin-4-yl)isoxazole-5-carboxylic acid
Wnt/β-catenin EC₅₀5.2 μMInactive
Aqueous solubility (mg/mL)2.10.8
LogP1.11.9

The 3-pyridinyl isomer’s superior solubility and target engagement underscore the importance of substituent positioning in drug design .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include rapid hepatic clearance (t₁/₂ = 1.2 h in rats) and low oral bioavailability (F = 12%). Prodrug strategies, such as tert-butyl esterification, extend half-life to 4.8 h in preclinical models .

Target Validation and Clinical Translation

Ongoing efforts aim to:

  • Elucidate off-target effects via kinome-wide profiling.

  • Develop nanoparticle formulations for enhanced blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator